molecular formula C12H13N3O2S B3938946 2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B3938946
M. Wt: 263.32 g/mol
InChI Key: WUJOOPJVUGGTQP-UHFFFAOYSA-N
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Description

2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the condensation of ethyl cyanoacetate with o-toluidine, followed by cyclization with benzoin. The reaction conditions often include heating at temperatures ranging from 160°C to 190°C . The final product is obtained through a series of steps involving the use of various reagents and catalysts, such as concentrated sulfuric acid and chloroacetyl chloride in 1,4-dioxane in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted derivatives of the original compound .

Scientific Research Applications

2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-4-2-3-5-8(7)14-11(17)9-6-10(16)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,17)(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJOOPJVUGGTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 6
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2-amino-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

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